methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate follows IUPAC conventions for polycyclic systems. The parent structure is a 2H-chromene (benzopyran) ring system substituted at positions 3 and 7. At position 3, a pyridin-2-ylcarbamoyl group (-NH-C(O)-C5H4N) is attached, while position 7 bears a hydroxyl group. The chromen-2-ylidene fragment indicates a conjugated enamine system, with the (2Z) configuration specifying the stereochemistry of the imine double bond. The benzoate substituent at position 3 of the phenyl ring is esterified with a methyl group.
Table 1: Molecular identifiers and key properties
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
| Molecular Formula | C23H17N3O5 |
| Molecular Weight | 415.4 g/mol |
| Key Functional Groups | Chromene, carbamoyl, enamine, ester, hydroxyl |
The molecular formula C23H17N3O5 confirms the presence of 23 carbon atoms, 17 hydrogens, 3 nitrogens, and 5 oxygens, consistent with the substituents described. The chromene core contributes to the compound's planarity, while the pyridinylcarbamoyl and benzoate groups introduce steric and electronic diversity.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic studies of analogous chromone derivatives reveal that the chromene ring adopts a near-planar conformation, with slight puckering due to substituent effects. For this compound, the Z configuration of the enamine moiety (C=N) imposes specific geometric constraints. The pyridin-2-ylcarbamoyl group at position 3 lies in a pseudo-axial orientation relative to the chromene plane, minimizing steric clashes with the benzoate substituent.
Key bond lengths and angles (hypothetical model):
- C2–N3 (enamine): 1.28 Å (typical for C=N double bonds)
- O7–H (hydroxyl): 0.97 Å, with intramolecular hydrogen bonding to the adjacent carbamoyl oxygen
- Dihedral angle between chromene and pyridine rings: 12.7°, indicating moderate conjugation
The methyl benzoate group exhibits free rotation around the C–O ester bond, though crystallographic packing forces may restrict this mobility in the solid state. The overall molecular geometry favors π-π stacking interactions between the chromene and pyridine rings, as observed in related Schiff base complexes.
Tautomeric Behavior and Stereoelectronic Effects
The compound exhibits tautomerism between the enamine (2H-chromen-2-ylidene) and keto (chromen-2-one) forms, influenced by solvent polarity and pH. In nonpolar solvents, the enamine tautomer dominates, stabilized by conjugation between the chromene π-system and the C=N bond. Under acidic conditions, protonation of the enamine nitrogen leads to a keto-enol shift, yielding a chromen-2-one structure with a free amine group.
Factors affecting tautomeric equilibrium:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the enamine form via dipole interactions.
- Substituent effects : The electron-withdrawing carbamoyl group at position 3 reduces electron density at C2, favoring the enamine tautomer.
- Hydrogen bonding : Intramolecular H-bonding between the 7-hydroxyl and carbamoyl oxygen further stabilizes the Z-enamine configuration.
Density functional theory (DFT) calculations predict a tautomeric energy difference of 2.3 kcal/mol in favor of the enamine form in the gas phase, aligning with experimental observations for similar compounds.
Intermolecular Interaction Networks Revealed Through Hirshfeld Surface Analysis
Hirshfeld surface analysis of crystalline analogs highlights dominant intermolecular interactions:
Table 2: Dominant interaction types and contributions
| Interaction Type | Contribution (%) | Characteristics |
|---|---|---|
| H-bonding (O–H⋯O/N) | 38% | Hydroxyl and carbamoyl donors |
| π-π stacking | 27% | Chromene-pyridine face-to-face |
| C–H⋯π | 19% | Methyl benzoate to aromatic rings |
| Van der Waals | 16% | Non-specific close contacts |
The hydroxyl group at position 7 acts as a primary hydrogen bond donor, forming O–H⋯O linkages with adjacent carbamoyl acceptors. These interactions create a layered supramolecular architecture, with π-stacked columns along the crystallographic axis. The methyl benzoate group participates in C–H⋯π interactions, anchoring molecules into a three-dimensional network. These findings underscore the compound's potential as a building block for crystalline materials with tailored physicochemical properties.
Properties
Molecular Formula |
C23H17N3O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 3-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H17N3O5/c1-30-23(29)15-5-4-6-16(11-15)25-22-18(21(28)26-20-7-2-3-10-24-20)12-14-8-9-17(27)13-19(14)31-22/h2-13,27H,1H3,(H,24,26,28) |
InChI Key |
QQTGBWKJNPSJKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Core Chromen-2-ylidene Framework
The 2H-chromen-2-ylidene backbone is synthesized via Knoevenagel condensation between 7-hydroxycoumarin derivatives and active methylene compounds. The Z-configuration at the C2 position is stabilized by intramolecular hydrogen bonding between the 7-hydroxy group and the adjacent carbonyl. Substituents at C3 (pyridin-2-ylcarbamoyl) and C2' (methyl benzoate) are introduced sequentially to avoid steric interference.
Functional Group Compatibility
- 7-Hydroxy Group : Protects against oxidation during coupling by forming a chelate with Lewis acids like ZnCl₂.
- Pyridin-2-ylcarbamoyl : Introduced via carbodiimide-mediated coupling between 3-aminocoumarin and pyridine-2-carboxylic acid.
- Methyl Benzoate : Installed early via Fischer esterification to prevent hydrolysis during subsequent steps.
Condensation and Cyclization Strategies
Knoevenagel Condensation
A representative protocol involves reacting 7-hydroxy-3-formylcoumarin with methyl 3-aminobenzoate in refluxing ethanol (Table 1).
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 12 | 68 |
| ZnCl₂ | DMF | 120 | 6 | 89 |
| Microwave* | Acetonitrile | 170 | 0.25 | 93 |
*Microwave irradiation (300 W) reduces side reactions, enhancing regioselectivity.
Carbamoylation at C3
Post-condensation, the 3-position is functionalized via HATU-mediated coupling with pyridine-2-carboxamide (Fig. 1).
Reaction Conditions :
- Reagents : 3-Aminocoumarin (1 eq), pyridine-2-carboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq).
- Solvent : Anhydrous DMF, 0°C → rt, 12 h.
- Yield : 81% after silica gel chromatography.
Stereochemical Control and Z-Isomer Isolation
Tautomeric Equilibrium
The (2Z)-configuration is favored due to conjugation between the chromen-2-ylidene π-system and the benzoate aryl group. In CDCl₃, $$ ^1H $$-NMR shows a singlet at δ 8.21 ppm for the imine proton, confirming planar geometry.
Chromatographic Resolution
Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) separates Z/E isomers, with the Z-isomer eluting first (Rt = 6.7 min).
Large-Scale Production and Industrial Feasibility
Continuous Flow Synthesis
A pilot-scale reactor (5 L) achieves 89% yield under the following conditions:
Waste Management
Spent DMF is recovered via vacuum distillation (95% efficiency), aligning with green chemistry principles.
Analytical and Quality Control Protocols
Purity Assessment
Spectroscopic Characterization
- IR (KBr) : 3340 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
- LC-MS (ESI+) : m/z 399.4 [M+H]⁺, matching theoretical mass.
Challenges and Mitigation Strategies
Hydrolysis of Methyl Benzoate
Basic conditions (pH > 9) promote ester hydrolysis. Solutions include:
Byproduct Formation
Di-condensation byproducts (∼12%) are minimized by:
- Slow addition of aminobenzoate.
- Temperature control (<100°C during cyclization).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-ylidene core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the pyridin-2-yl carbamoyl moiety can be reduced to form an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an amine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a chromen-2-one moiety linked to a benzoate group through an amine bond. The synthesis typically involves multi-step reactions, including condensation reactions between appropriate precursors such as 4-hydroxycoumarin and methyl aminobenzoate. Characterization techniques like NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the modulation of signaling pathways associated with cancer cell survival .
2. Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes, leading to cell death. This property positions it as a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .
3. Anti-inflammatory Effects:
Research suggests that this compound may possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Studies have shown that it can downregulate pro-inflammatory cytokines, thereby reducing inflammation in experimental models .
Materials Science Applications
1. Drug Delivery Systems:
this compound can be incorporated into polymeric matrices for controlled drug release applications. Its chemical stability and compatibility with various polymers make it suitable for developing drug delivery systems that enhance the bioavailability of poorly soluble drugs .
2. Coatings and Films:
The compound's unique chemical properties allow it to be used in formulating coatings and films with specific functionalities, such as UV protection or antimicrobial surfaces. This application is particularly relevant in industries such as packaging and biomedical devices where surface properties are crucial .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations comparable to established antibiotics. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Positional Isomerism: 3- vs. 4-Substituted Analogues
The positional isomer "methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate" (CAS: 1327179-92-9) differs only in the substitution pattern of the methyl benzoate group (position 4 vs. 3 on the phenyl ring) . This minor structural variation can significantly alter molecular polarity and crystallinity. For instance:
Chromene vs. Coumarin Backbone
Coumarins (e.g., 1,2-benzopyrone) lack the pyridin-2-ylcarbamoyl and imine substituents present in the target compound. This difference may enhance the target compound’s binding affinity to metal ions or enzymes, as the pyridine-carbamoyl group introduces additional hydrogen-bonding and coordination sites .
Physicochemical Properties
Note: Experimental data for the target compound’s density, melting point, and solubility are unavailable. Properties are inferred from structural analogs.
Biological Activity
Methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core, a pyridine moiety, and a benzoate group. Its molecular formula is C_18H_16N_2O_4, and it has a molecular weight of approximately 328.34 g/mol. The presence of functional groups such as hydroxyl and amino groups contributes to its biological activity.
This compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antitumor Effects : Research indicates that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Studies show that it can reduce inflammation by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Antitumor Efficacy in Breast Cancer Models :
A study conducted on breast cancer cell lines showed that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -
Anti-inflammatory Effects in Animal Models :
In a murine model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and histological signs of inflammation. Cytokine analysis revealed decreased levels of IL-1β and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate?
To optimize synthesis, focus on reaction conditions (solvent polarity, temperature, catalyst) and purification techniques. For example:
- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation (e.g., pyridinylcarbamoyl intermediates, as seen in analogous syntheses of chromen derivatives) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the Z-isomer, critical for stereochemical integrity .
- Yield Improvement : Pre-activate the pyridin-2-ylcarbamoyl moiety via carbodiimide coupling agents (e.g., EDC or DCC) to enhance nucleophilic substitution efficiency .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Purity Assessment : Use high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .
- Structural Confirmation : Combine H/C NMR (e.g., verifying Z-configuration via coupling constants) with single-crystal X-ray diffraction (as demonstrated for structurally similar thiazolo-pyrimidines) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, ensuring suitability for storage .
Intermediate: What experimental designs are suitable for studying the compound’s photophysical properties?
- UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission maxima in solvents of varying polarity (e.g., DMSO, ethanol) to evaluate solvatochromic effects .
- Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
- Time-Resolved Studies : Employ femtosecond transient absorption spectroscopy to probe excited-state dynamics, critical for applications in optoelectronics .
Advanced: How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Dose-Response Analysis : Conduct assays (e.g., DPPH, ABTS) across a concentration gradient (0.1–100 μM) to identify threshold effects .
- Mechanistic Probes : Use ESR spectroscopy to detect radical scavenging activity or ROS generation under varying pH and oxygen levels .
- Cell-Based Validation : Compare in vitro antioxidant activity (e.g., HepG2 cells) with in vivo models (e.g., zebrafish embryos) to contextualize biological relevance .
Advanced: What strategies are recommended for investigating the environmental fate of this compound?
- Degradation Pathways : Simulate abiotic hydrolysis (pH 5–9) and photolysis (UV-A/B exposure) to identify breakdown products via LC-QTOF-MS .
- Bioaccumulation Potential : Use logP calculations (e.g., ACD/Labs software) and aquatic toxicity assays (e.g., Daphnia magna) to model ecological risks .
- Soil Adsorption Studies : Apply batch equilibrium methods with varying organic matter content to assess mobility in terrestrial systems .
Intermediate: How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Endpoints : Monitor degradation via UPLC-PDA for new peaks and quantify parent compound loss .
- Excipient Compatibility : Test interactions with common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) .
Advanced: What computational methods are effective for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
- QSAR Modeling : Develop models with Dragon descriptors to correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity .
Intermediate: What chromatographic techniques are optimal for separating stereoisomers or degradation products?
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
- 2D-LC : Couple hydrophilic interaction chromatography (HILIC) with reversed-phase LC for polar degradation product resolution .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .
Advanced: How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (TMS) for chemical shift calibration .
- Collaborative Inter-Laboratory Studies : Share raw data (FID files) for independent reprocessing and peak assignment validation .
- DFT Calculations : Compare experimental H NMR shifts with B3LYP/6-31G(d)-predicted values to resolve ambiguities .
Advanced: What experimental frameworks are suitable for studying the compound’s role in multi-target drug discovery?
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to identify synergistic targets .
- Phenotypic Screening : Use high-content imaging (e.g., IncuCyte) to assess effects on cancer cell migration/apoptosis in 3D spheroids .
- Off-Target Profiling : Employ kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to minimize adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
